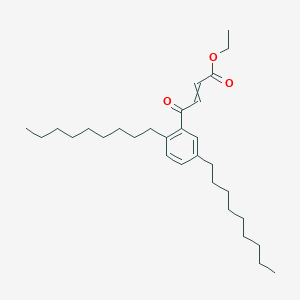
9-butyl-1-methyl-3H-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-butyl-1-methyl-3H-purine-2,6-dione is a derivative of xanthine, a purine base found in most human body tissues and fluids, as well as in other organisms . This compound is part of a larger family of xanthine derivatives, which are known for their pharmacological activities, including stimulant and bronchodilator effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-butyl-1-methyl-3H-purine-2,6-dione typically involves the alkylation of xanthine derivatives. One common method is the selective N-alkylation of xanthine at the N1 and N3 positions using butyl and methyl groups . The reaction conditions often involve the use of strong bases like sodium hydride or potassium carbonate in aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
Industrial Production Methods
Industrial production of xanthine derivatives, including this compound, often employs similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
9-butyl-1-methyl-3H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the purine ring, often using alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions include various alkylated and oxidized derivatives of the original compound .
Scientific Research Applications
9-butyl-1-methyl-3H-purine-2,6-dione has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 9-butyl-1-methyl-3H-purine-2,6-dione involves its interaction with adenosine receptors in the central nervous system. By antagonizing these receptors, the compound can increase alertness and reduce fatigue . Additionally, it may inhibit phosphodiesterase enzymes, leading to increased levels of cyclic AMP and subsequent bronchodilation .
Comparison with Similar Compounds
Similar Compounds
Caffeine (1,3,7-trimethylxanthine): Known for its stimulant effects and widespread use in beverages.
Theophylline (1,3-dimethylxanthine): Used primarily as a bronchodilator in the treatment of asthma.
Theobromine (3,7-dimethylxanthine): Found in cocoa and chocolate, with mild stimulant and diuretic effects.
Uniqueness
9-butyl-1-methyl-3H-purine-2,6-dione is unique due to its specific alkylation pattern, which may confer distinct pharmacological properties compared to other xanthine derivatives . Its butyl group at the N9 position and methyl group at the N1 position differentiate it from more commonly studied compounds like caffeine and theophylline .
Properties
CAS No. |
61080-38-4 |
|---|---|
Molecular Formula |
C10H14N4O2 |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
9-butyl-1-methyl-3H-purine-2,6-dione |
InChI |
InChI=1S/C10H14N4O2/c1-3-4-5-14-6-11-7-8(14)12-10(16)13(2)9(7)15/h6H,3-5H2,1-2H3,(H,12,16) |
InChI Key |
RJMCRESAHHYDPG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C=NC2=C1NC(=O)N(C2=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


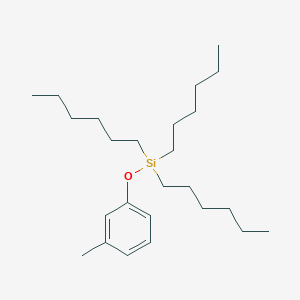
![2-Propenenitrile, 3,3-bis(methylthio)-2-[(phenylmethylene)amino]-](/img/structure/B14601842.png)
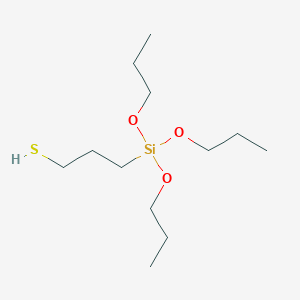
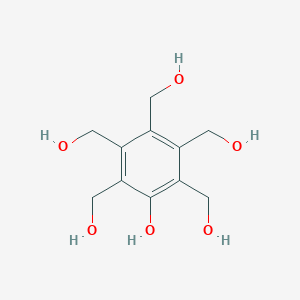
![2,5-Pyrrolidinedione, 1-[4-(4-morpholinyl)butyl]-](/img/structure/B14601857.png)

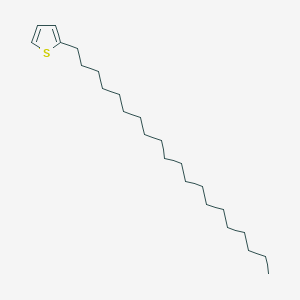
![1-[2-(Naphthalen-2-yl)hexyl]-1H-imidazole](/img/structure/B14601881.png)
![2-[(Pyridin-2-yl)amino]propan-2-yl diphenylborinate](/img/structure/B14601891.png)
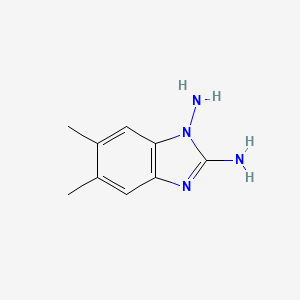
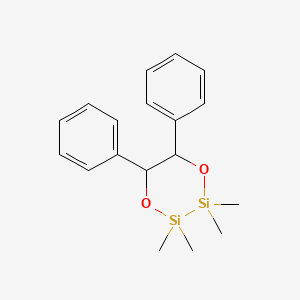
![3-{[(Furan-2-yl)methyl]sulfanyl}-2,5-dimethylpyrazine](/img/structure/B14601898.png)
![1-[2-(Benzyloxy)-5-methoxyphenyl]-6-oxabicyclo[3.1.0]hexane](/img/structure/B14601904.png)
